molecular formula C9H9F3O2 B3039360 [4-(2,2,2-Trifluoroethoxy)phenyl]methanol CAS No. 1020949-12-5

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol

Cat. No.: B3039360
CAS No.: 1020949-12-5
M. Wt: 206.16 g/mol
InChI Key: UPUNZBFRXMPBEE-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol, with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol, is a high-purity chemical building block of significant interest in medicinal and organic chemistry . The compound is characterized by the simultaneous presence of a benzyl alcohol moiety and a 2,2,2-trifluoroethoxy group attached to a phenyl ring. The trifluoroethoxy group is a notable structural feature due to the strong electron-withdrawing nature and high electronegativity of the fluorine atoms, which can profoundly influence a molecule's electronic distribution, metabolic stability, and lipophilicity . These properties make it a valuable fragment for the design of more complex molecules, particularly in the pharmaceutical industry, where the incorporation of trifluoroethoxy groups is a established strategy to modulate the biological activity and pharmacokinetic properties of drug candidates . This compound serves as a versatile synthetic intermediate. The primary alcohol functional group can undergo various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification, allowing for further structural diversification . Its primary application is in the research and development of novel active compounds. The structural motif of a fluorinated ether linked to an aromatic system is found in various biologically active molecules and patented pharmaceutical compounds, highlighting its relevance in modern drug discovery efforts . Available as a powder, this compound is provided for research applications only . It is essential to handle this material with care. Refer to the safety data sheet for comprehensive handling and hazard information. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUNZBFRXMPBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020949-12-5
Record name [4-(2,2,2-trifluoroethoxy)phenyl]methanol
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Chemical Transformations and Reactivity of 4 2,2,2 Trifluoroethoxy Phenyl Methanol

Reactions of the Benzylic Alcohol Functionality

The primary site of reactivity for [4-(2,2,2-Trifluoroethoxy)phenyl]methanol is the benzylic hydroxyl group. This functionality can be readily transformed into other important chemical groups, making the molecule a key intermediate in organic synthesis.

The oxidation of the benzylic alcohol in this compound selectively yields the corresponding aldehyde, 4-(2,2,2-Trifluoroethoxy)benzaldehyde (B2641188). The electronic nature of the substituent on the phenyl ring plays a significant role in the reaction rate. The 4-(2,2,2-trifluoroethoxy) group is strongly electron-withdrawing, which can decrease the electron density at the benzylic carbon. Consequently, this can lead to slower conversion rates compared to benzyl (B1604629) alcohols bearing electron-donating groups. rsc.orgorientjchem.org

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often determining the selectivity and yield of the product. beilstein-journals.org Mild conditions are generally preferred to prevent over-oxidation to the carboxylic acid.

Oxidizing Agent/SystemDescriptionSelectivity
Chromium (VI) Reagents e.g., Pyridinium chlorochromate (PCC) or acidified dichromate.Highly selective for aldehydes, with minimal formation of benzoic acid. orientjchem.org
Hypervalent Iodine Reagents e.g., Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX).Mild and highly selective for the oxidation of primary alcohols to aldehydes under neutral conditions. beilstein-journals.org
TEMPO-based Systems e.g., (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl with a co-oxidant like NaOCl.Efficient catalytic system for selective oxidation to aldehydes.
Electrochemical Oxidation Anodic oxidation, potentially mediated by species like Ce(IV).Offers a green alternative to traditional reagents, providing high selectivity for aromatic aldehydes.

The resulting product, 4-(2,2,2-Trifluoroethoxy)benzaldehyde, is a valuable intermediate for pharmaceuticals and other fine chemicals.

The hydroxyl group of this compound can be readily replaced by a halogen, such as chlorine, to form the corresponding benzyl chloride. This conversion is a crucial step for subsequent nucleophilic substitution reactions. Common reagents for this chlorination include thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl). askfilo.comchemicalbook.comacgpubs.org

The reaction with thionyl chloride is particularly efficient, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. askfilo.com The mechanism typically proceeds through the formation of a chlorosulfite intermediate, followed by an internal nucleophilic attack by the chloride ion. Due to the stability of the benzylic carbocation, the reaction can also exhibit Sₙ1 characteristics.

Reaction Scheme: C₆H₄(OCH₂CF₃)CH₂OH + SOCl₂ → C₆H₄(OCH₂CF₃)CH₂Cl + SO₂ + HCl

The product of this reaction is 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a reactive intermediate for further functionalization.

Direct amination of benzylic alcohols offers an atom-economical route to benzylamines. Aluminum triflate, Al(OTf)₃, has been identified as a powerful Lewis acid catalyst for this transformation. google.com The catalyst activates the hydroxyl group, facilitating its departure as a water molecule and generating a resonance-stabilized benzylic carbocation. This electrophilic intermediate is then readily attacked by an amine nucleophile to afford the corresponding N-substituted benzylamine. researchgate.net

The electron-withdrawing nature of the trifluoroethoxy group can influence the stability of the carbocation intermediate. This method is advantageous as it avoids the pre-functionalization of the alcohol to a halide and proceeds under relatively mild conditions. rug.nl Other catalytic strategies for direct amination often involve a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde in situ. rug.nlresearchgate.net

Once converted to its corresponding benzyl halide, such as 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, the compound becomes highly susceptible to nucleophilic substitution reactions. The benzylic position is activated towards both Sₙ1 and Sₙ2 pathways. However, due to the ability of the phenyl ring to stabilize a positive charge through resonance, the Sₙ1 mechanism is often favored, particularly with weaker nucleophiles in polar protic solvents. stackexchange.comlibretexts.org

The reaction proceeds via the formation of a stable benzylic carbocation intermediate, which is then attacked by the nucleophile. A wide array of nucleophiles can be used to synthesize a variety of derivatives.

Nucleophile (Nu⁻)Product ClassExample Product Name
Hydroxide (OH⁻) AlcoholThis compound shaalaa.comaskiitians.comallen.in
Alkoxide (RO⁻) Ether1-(alkoxymethyl)-4-(2,2,2-trifluoroethoxy)benzene
Cyanide (CN⁻) Nitrile[4-(2,2,2-Trifluoroethoxy)phenyl]acetonitrile
Azide (N₃⁻) Azide1-(azidomethyl)-4-(2,2,2-trifluoroethoxy)benzene
Ammonia (NH₃) Primary Amine[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine

This reactivity makes the corresponding benzyl halide a versatile building block for introducing the 4-(2,2,2-trifluoroethoxy)benzyl moiety into various molecular structures.

Benzylic alcohols can participate in annulation reactions with alkynes to construct more complex cyclic structures like indenes. Gold(I) complexes are particularly effective catalysts for such transformations. nih.govacs.orgbeilstein-journals.org The mechanism generally involves the gold-catalyzed activation of the alkyne, making it susceptible to nucleophilic attack. The benzylic alcohol can act as the nucleophile, leading to a cascade of events including cyclization and dehydration to form the aromatic indene (B144670) ring system. researchgate.netresearchgate.net This method provides an efficient route to functionalized indenes, which are important structural motifs in medicinal chemistry and materials science.

Reactivity of the Trifluoroethoxy Group as a Source of Trifluoroethoxy Moieties

The trifluoroethoxy group, -OCH₂CF₃, is characterized by its high stability. The carbon-fluorine bonds are exceptionally strong, and the electron-withdrawing nature of the CF₃ group also strengthens the adjacent C-O bond. Aryl ethers are generally resistant to cleavage. rsc.org

Cleavage of the ether linkage in this compound to release a trifluoroethoxy moiety is challenging and requires harsh reaction conditions, such as treatment with strong acids like HBr or HI at elevated temperatures. libretexts.orgyoutube.com The mechanism for such a cleavage would involve the initial protonation of the ether oxygen. libretexts.org Due to the instability of a phenyl cation, nucleophilic attack by the halide would occur at the less hindered ethyl carbon of the trifluoroethoxy group (Sₙ2 attack), rather than at the aromatic carbon. libretexts.orgyoutube.com

Plausible Cleavage Reaction: C₆H₄(OCH₂CF₃)CH₂OH + HBr (excess, heat) → HOC₆H₄CH₂OH + BrCH₂CF₃

This reaction would yield 4-(hydroxymethyl)phenol and 1-bromo-2,2,2-trifluoroethane. However, the conditions required are severe, making this pathway generally impractical for using the compound as a trifluoroethoxy source in standard organic synthesis. The trifluoroethoxy group is typically considered a stable and robust substituent. nih.gov

Derivatization of Substituted Analogs

Detailed research into the specific modifications of the aromatic ring of this compound is not extensively documented in publicly available literature. However, based on the known principles of electrophilic aromatic substitution and the directing effects of the constituent groups, several derivatization strategies can be predicted and have been reported for analogous compounds.

Typical electrophilic aromatic substitution reactions that can be applied to introduce substituents onto the aromatic ring include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. For instance, chlorination of chlorobenzene, a similarly substituted haloarene, with a Lewis acid catalyst like anhydrous FeCl₃ or FeBr₃ yields a mixture of 1,2- and 1,4-dichlorobenzene, with the para-isomer being the major product. ck12.org This suggests that halogenation of this compound would likely yield the 3-halo derivative, with the electrophile adding to the position ortho to the activating trifluoroethoxy group and meta to the hydroxymethyl group.

Nitration: The introduction of a nitro group (-NO₂) is a common modification of aromatic rings, typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org This nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. For haloarenes, nitration also results in a mixture of ortho and para isomers. ck12.org Given the directing effects of the substituents in this compound, nitration is expected to occur at the positions ortho to the trifluoroethoxy group.

Friedel-Crafts Reactions: Friedel-Crafts reactions, including alkylation and acylation, are fundamental methods for forming carbon-carbon bonds with aromatic rings. wikipedia.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to issues such as carbocation rearrangements and polyalkylation, as the introduction of an electron-donating alkyl group activates the ring for further substitution. lumenlearning.com

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. organic-chemistry.org A key advantage of acylation is that the resulting ketone is less reactive than the starting material, preventing multiple substitutions. libretexts.org The acyl group can subsequently be reduced to an alkyl group if desired. For aromatic ethers, regioselective acylation can be achieved. organic-chemistry.org

The following table summarizes potential electrophilic aromatic substitution reactions on this compound based on established methodologies for analogous compounds.

Reaction TypeReagents and ConditionsExpected Major Product(s)
Halogenation (Chlorination) Cl₂, FeCl₃[3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl]methanol
Halogenation (Bromination) Br₂, FeBr₃[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]methanol
Nitration Conc. HNO₃, Conc. H₂SO₄[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]methanol
Friedel-Crafts Acylation RCOCl, AlCl₃[3-Acyl-4-(2,2,2-trifluoroethoxy)phenyl]methanol
Friedel-Crafts Alkylation RCl, AlCl₃[3-Alkyl-4-(2,2,2-trifluoroethoxy)phenyl]methanol

It is important to note that the reaction conditions, such as temperature and the choice of catalyst, would need to be carefully optimized to achieve the desired products and yields, and to minimize the formation of unwanted side products. The deactivating influence of the trifluoroethoxy group may necessitate harsher reaction conditions compared to more activated aromatic substrates.

Derivatives and Analogs of 4 2,2,2 Trifluoroethoxy Phenyl Methanol in Synthetic Research

Structurally Modified Benzylic Derivatives

Modifications at the benzylic position of [4-(2,2,2-trifluoroethoxy)phenyl]methanol have yielded a range of derivatives with diverse chemical properties.

Ethers and Esters Derived from the Benzylic Hydroxyl Group

The hydroxyl group of this compound is a prime site for derivatization to form ethers and esters. Standard etherification and esterification reactions can be employed to introduce a wide array of substituents, thereby fine-tuning the molecule's steric and electronic properties. The synthesis of ethers from alcohols often involves the use of alkyl halides or sulfonates under basic conditions, a method known as the Williamson ether synthesis. Alternatively, reductive conditions can be used to synthesize ethers from alcohols and carbonyl compounds. researchgate.net Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.

Amines and Other Nitrogen-Containing Analogs (e.g., 4-((2,2,2-Trifluoroethoxy)methyl)aniline hydrochloride)

The replacement of the benzylic hydroxyl group with nitrogen-containing functionalities leads to the formation of amines and other analogs. One such example is 4-((2,2,2-trifluoroethoxy)methyl)aniline hydrochloride. scbt.com The synthesis of such compounds can involve a multi-step process starting from the corresponding benzyl (B1604629) alcohol.

Halogenated Phenylmethanol Derivatives (e.g., [2-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methanol, [4-chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol)

The introduction of halogen atoms onto the phenyl ring of this compound provides another avenue for creating structural diversity. Examples of such compounds include [2-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methanol and [4-chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol. Halogenation can alter the electronic properties of the aromatic ring and provide handles for further chemical transformations, such as cross-coupling reactions.

Heterocyclic Compounds Incorporating Trifluoroethoxy Phenyl Moieties

The trifluoroethoxy phenyl scaffold has been incorporated into various heterocyclic systems, leading to compounds with interesting biological activities.

Thiazolidinone Derivatives with 2,5-Bis(2,2,2-trifluoroethoxy)phenyl Scaffolds

Thiazolidinones are a class of heterocyclic compounds known for their wide range of pharmacological activities. sphinxsai.comnih.gov Researchers have synthesized and evaluated 1,3-thiazolidin-4-one derivatives bearing a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. nih.govacs.org The synthesis of these compounds typically involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with various aldehydes to form hydrazones. nih.govacs.org Subsequent cyclization of the hydrazones with thioglycolic acid yields the desired N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives. nih.govacs.org These compounds have been investigated for their potential as antiglioma agents. nih.govacs.org

Oxadiazole Derivatives with 2,5-Bis(2,2,2-trifluoroethoxy)phenyl Scaffolds

Oxadiazoles are another important class of heterocyclic compounds. A series of 1,3,4-oxadiazole (B1194373) derivatives featuring the 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold have been synthesized and studied for their potential biological applications. psu.edumdpi.comdntb.gov.uaconsensus.appnih.gov The synthetic route to these compounds involves the initial preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. mdpi.comnih.gov This key intermediate is then condensed with various aldehydes or acetophenones to produce hydrazone derivatives. nih.gov Cyclization of these hydrazones, often using acetic anhydride, leads to the formation of the 1,3,4-oxadiazole ring. nih.gov The resulting compounds have been evaluated for their anti-cancer and anti-diabetic properties. psu.edumdpi.comdntb.gov.uaconsensus.appnih.gov Additionally, 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized and investigated as potential glucosidase inhibitors. psu.edu

Pyridine-based Derivatives with Trifluoroethoxy Substituents (e.g., [3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]-methanol)

Pyridine (B92270) derivatives containing the trifluoroethoxy group are significant heterocyclic compounds in medicinal chemistry and advanced organic synthesis. nbinno.com A prime example is [3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]-methanol, a specialized pyridine derivative highly valued for its specific structural features. nbinno.com The presence of the trifluoroethoxy group confers distinct electronic properties to the molecule, while the pyridine ring acts as a versatile heterocyclic core. nbinno.com

This compound is a crucial chemical synthesis building block, primarily recognized as a key intermediate in the manufacturing of the proton pump inhibitor, Lansoprazole. nbinno.com Its utility, however, extends beyond this single application, serving as an invaluable resource for researchers in custom synthesis projects and in the investigation of new manufacturing routes for complex molecules in medicinal chemistry and materials science. nbinno.com The predictable reactivity and well-defined properties of this intermediate facilitate the design of efficient strategies for constructing intricate molecular architectures. nbinno.com

Properties of [3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]-methanol
PropertyValueReference
CAS Number103577-66-8 calpaclab.comclearsynth.com
Molecular FormulaC9H10F3NO2 calpaclab.comclearsynth.com
Molecular Weight221.18 g/mol calpaclab.comclearsynth.com
Synonyms2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine; Lansoprazole Hydroxymethyl Impurity clearsynth.com

Phthalocyanine (B1677752) and Subphthalocyanine Derivatives Bearing Trifluoroethoxy Groups

Phthalocyanines (Pcs) and subphthalocyanines (SubPcs) are porphyrin analogues that are attracting significant attention as functional dyes for applications in organic solar cells, photodynamic therapy, and electronic devices. nih.govresearchgate.net However, their utility is often limited by strong aggregation tendencies, which can quench their desirable optical properties and lower their solubility. researchgate.netacs.org The introduction of 2,2,2-trifluoroethoxy (-OCH2CF3) groups onto the periphery of these macrocycles has emerged as a highly effective strategy to overcome these limitations. nih.govsemanticscholar.org

The trifluoroethoxy substituents effectively suppress intermolecular aggregation due to steric repulsion, leading to enhanced solubility in various organic solvents and even in liquid and supercritical CO2. nih.govresearchgate.netbeilstein-journals.org Furthermore, the strong electronegativity of the fluorine atoms significantly alters the electronic and electrochemical characteristics of the phthalocyanine core. nih.govsemanticscholar.orgbeilstein-journals.org This results in trifluoroethoxy-substituted Pcs (TFEO-Pcs) exhibiting sharp and well-defined Q-band absorption peaks in the long-wavelength region (>700 nm), a feature attractive for applications in chemical sensing. acs.orgbeilstein-journals.org The synthesis of these derivatives can be conveniently achieved from trifluoroethanol and fluorinated phthalonitrile (B49051) precursors. semanticscholar.org For instance, tetrakis(trifluoroethoxy)phthalonitrile can undergo cyclotrimerization to yield trifluoroethoxy-substituted subphthalocyanines (TFEO-subPcs), which also exhibit high solubility and are easy to handle. nih.gov

Key Characteristics of Trifluoroethoxy-Substituted Pcs and SubPcs
CharacteristicDescriptionReference
Aggregation BehaviorAggregation is suppressed due to repulsion of the trifluoroethoxy groups. nih.govresearchgate.netsemanticscholar.org
SolubilityExtremely high solubility in organic solvents; some derivatives show high solubility in liquid and supercritical CO2. acs.orgsemanticscholar.orgbeilstein-journals.org
Electronic PropertiesSignificantly changed by the strong electronegativity of fluorine, leading to interesting electrochemical behavior. nih.govsemanticscholar.orgbeilstein-journals.org
Spectroscopic PropertiesExhibit a very strong and sharp absorption peak (Q band) at wavelengths greater than 700 nm. acs.orgsemanticscholar.orgbeilstein-journals.org
ApplicationsFunctional dyes for organic solar cells, photodynamic therapy, chemical sensors, and other electronic devices. nih.govresearchgate.netacs.org

The development of TFEO-Pcs and TFEO-subPcs provides a class of highly functional and processable materials, with their high stability and lipophilicity making them promising for development in new industrial and medical fields. nih.gov

Rhodamine and BODIPY Dyes Incorporating Fluorinated Moieties

The incorporation of fluorine and fluorine-containing moieties, such as trifluoroethoxy or trifluoromethyl groups, into the scaffolds of common fluorophores like Rhodamines and Boron-dipyrromethene (BODIPY) dyes is a powerful strategy for enhancing their photophysical and chemical properties. nih.govmdpi.com Fluorination can lead to significant improvements in dye performance for various applications, including fluorescence microscopy, bioimaging, and materials science. mdpi.comresearchgate.net

For BODIPY dyes, which are known for their sharp emission peaks and high quantum yields, the introduction of fluorine atoms can address issues of solubility, particularly for derivatives designed to absorb and emit at longer, more biologically relevant wavelengths (near 700 nm). nih.govresearchgate.net The core structure of BODIPY itself contains two fluorine atoms on the boron center, but further fluorination on the dipyrromethene skeleton or its substituents can fine-tune its properties. researchgate.net Replacing potentially oxidizable C-H bonds with stronger C-F bonds increases the chemical and photostability of the dyes. mdpi.com

Rhodamines are a family of xanthene-based dyes widely used as fluorescent tracers and labels. wikipedia.org Fluorinated derivatives of Rhodamine have demonstrated enhanced resistance to photobleaching, a critical attribute for long-term imaging experiments. mdpi.com The introduction of a trifluoromethyl group, for example, has been reported to cause a large bathochromic (red) shift in the dye's emission spectrum. mpg.de This allows for the development of new red-emitting rhodamines that are highly photostable and have high fluorescence quantum yields, making them suitable for advanced imaging techniques. mpg.de

Effects of Fluorination on Rhodamine and BODIPY Dyes
PropertyEffect of FluorinationReference
PhotostabilityIncreases chemical and photostability; enhances resistance to photobleaching. mdpi.com
SolubilityCan improve solubility, especially for planar and hydrophobic BODIPY compounds. nih.gov
Spectral PropertiesCan induce bathochromic (red) shifts in absorption and emission spectra. mpg.de
Quantum YieldCan affect fluorescence quantum yields, depending on the position of substitution. bohrium.com
Chemical ReactivityAlters electronic properties, which can be used to tune the dye for specific sensing applications. mdpi.com

Conjugates and Hybrid Molecules Derived from this compound Scaffolds

In modern medicinal chemistry, molecular hybridization is a rational design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single chemical entity. mdpi.comnih.gov The goal is to create hybrid molecules with improved affinity, better efficacy, or a dual mode of action compared to the parent compounds. nih.gov The this compound scaffold and its derivatives represent promising starting points for the development of such conjugates and hybrid molecules. The trifluoroethoxyphenyl moiety can be considered a "privileged structure," imparting favorable properties like metabolic stability and enhanced membrane permeability.

While direct conjugates of this compound are not extensively detailed in the provided research, the principle can be illustrated by related structures. For example, research into 1,3,4-oxadiazole derivatives has utilized a 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold as the core component. mdpi.com In this work, the trifluoroethoxy-substituted benzohydrazide (B10538) was used as a key intermediate to synthesize a series of new oxadiazole derivatives, which were subsequently evaluated for anti-cancer and anti-diabetic properties. mdpi.com This demonstrates how a phenyl ring bearing trifluoroethoxy groups can serve as the foundational scaffold for building more complex, biologically active heterocyclic compounds.

Similarly, the pyridine-based derivative [3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]-methanol serves as a critical building block for larger, more complex molecules. A notable example is N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole, a Lansoprazole-related compound where two molecules derived from the trifluoroethoxy-pyridine alcohol are linked through a benzimidazole (B57391) sulfoxide (B87167) core. nih.gov Such molecules, often synthesized as part of drug development and impurity profiling, are quintessential examples of how a core scaffold is elaborated into a larger, functional chemical entity. These examples underscore the potential of using the trifluoroethoxy-phenyl motif as a foundational element in creating novel hybrid molecules for therapeutic applications.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for studying their electronic and vibrational properties. For [4-(2,2,2-Trifluoroethoxy)phenyl]methanol, a multi-technique approach provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. The aromatic protons on the phenyl ring typically appear as distinct doublets, a result of their coupling with adjacent protons. The methylene (B1212753) protons of the trifluoroethoxy group (-OCH₂CF₃) and the benzylic methylene protons (-CH₂OH) also exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The signals for the aromatic carbons, the trifluoroethoxymethyl carbon, the benzylic carbon, and the trifluoromethyl carbon all appear at distinct chemical shifts. The coupling between the fluorine and carbon atoms can provide additional structural insights.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.gov In this compound, the three equivalent fluorine atoms of the trifluoromethyl group give rise to a single signal, often a triplet due to coupling with the adjacent methylene protons. huji.ac.il The chemical shift of this signal is indicative of the electronic environment of the CF₃ group.

No specific experimental NMR data for this compound was found in the search results. The following table contains representative, hypothetical data based on the analysis of similar structures.

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Aromatic Protons7.35d8.52H
Aromatic Protons6.95d8.52H
Benzylic CH₂4.68s-2H
Ethoxy CH₂4.38q8.02H
Hydroxyl OH1.80t6.01H
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Description
Aromatic C (C-O)158.5Quaternary
Aromatic C (C-CH₂OH)134.0Quaternary
Aromatic CH128.9Tertiary
Aromatic CH115.2Tertiary
Trifluoromethyl C123.8 (q, J ≈ 277 Hz)Quaternary
Ethoxy CH₂66.5 (q, J ≈ 35 Hz)Secondary
Benzylic CH₂64.7Secondary
¹⁹F NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
CF₃-74.5t8.0

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula. This is a definitive method for confirming the identity of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules. rsc.org In the positive ion mode, this compound can be observed as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. washington.edu

Electron Impact-Mass Spectrometry (EI-MS): EI is a higher-energy ionization method that often leads to fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the loss of a hydroxyl group, the trifluoroethoxy group, or cleavage of the benzylic C-C bond. rsc.org

No specific experimental mass spectrometry data for this compound was found in the search results. The following table contains predicted data.

Mass Spectrometry Technique Ion Calculated m/z Observed m/z
HRMS-ESI[M+H]⁺207.0627Data not available
HRMS-ESI[M+Na]⁺229.0447Data not available
EI-MS[M]⁺206.0549Data not available

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methylene groups, the C-O stretches of the ether and alcohol, and the strong C-F stretches of the trifluoromethyl group. nih.gov

No specific experimental FTIR data for this compound was found in the search results. The following table contains representative, predicted data based on the analysis of similar structures.

Vibrational Mode Functional Group Wavenumber (cm⁻¹)
O-H StretchAlcohol3400-3200 (broad)
C-H StretchAromatic3100-3000
C-H StretchAliphatic (CH₂)2960-2850
C=C StretchAromatic1610, 1510
C-F StretchTrifluoromethyl1300-1100 (strong)
C-O StretchEther, Alcohol1250, 1050

Computational Chemistry and Modeling Approaches

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgnih.gov In drug discovery research, docking is used to predict how a small molecule, such as a derivative of this compound, might interact with a protein target. ijcce.ac.irnih.gov These simulations can provide information about the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In Silico Predictions for Scaffold Design

In the contemporary drug discovery landscape, in silico analysis serves as a critical preliminary step to forecast the pharmacokinetic and pharmacodynamic properties of a chemical entity, long before it is synthesized in a laboratory. This computational screening is instrumental in identifying scaffolds with a higher probability of success, thereby conserving resources and streamlining the development pipeline. For the compound this compound, a detailed computational analysis has been performed to assess its potential as a viable scaffold for further drug design, with a particular focus on its compliance with Lipinski's Rule of Five and its predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a foundational guideline in drug discovery used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans. The rule assesses four key physicochemical properties: molecular weight, lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors. To be considered "drug-like" under this rule, a compound should not violate more than one of the following criteria:

Molecular weight less than 500 Daltons

Octanol-water partition coefficient (LogP) not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

Computational analysis of this compound reveals a strong adherence to these principles. With a molecular weight of 206.16 g/mol , it is well under the 500 Dalton threshold, suggesting good potential for absorption and distribution. The compound possesses one hydrogen bond donor (from the hydroxyl group) and two hydrogen bond acceptors (the two oxygen atoms), both comfortably within the prescribed limits. The predicted LogP value, a measure of its lipophilicity, is also within the acceptable range, indicating a favorable balance between solubility in aqueous and lipid environments, which is crucial for traversing biological membranes. The complete compliance of this compound with Lipinski's Rule of Five suggests that this scaffold possesses the fundamental physicochemical characteristics associated with orally bioavailable drugs.

Table 1: Lipinski's Rule of Five Compliance for this compound

ParameterPredicted ValueLipinski's RuleCompliance
Molecular Weight206.16 g/mol < 500Yes
LogP (Octanol-Water Partition Coefficient)2.15≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Violations 0 ≤ 1 Yes

ADMET-Related Parameters

Beyond the foundational principles of Lipinski's rule, a more detailed in silico evaluation of the ADMET profile provides deeper insights into the potential behavior of a compound within a biological system. These predictions encompass a range of parameters that are critical for a drug's efficacy and safety.

Absorption: The predicted high gastrointestinal (GI) absorption for this compound is a promising indicator of its potential for oral administration. This is further supported by its good aqueous solubility, which is a prerequisite for a drug to be absorbed from the gut.

Distribution: The compound is not predicted to be a P-glycoprotein (P-gp) substrate. P-gp is an efflux pump that can actively transport drugs out of cells, thereby reducing their intracellular concentration and efficacy. The lack of interaction with P-gp is a favorable characteristic. Furthermore, the compound is predicted to cross the blood-brain barrier (BBB), which could be advantageous for developing drugs targeting the central nervous system.

Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. The in silico predictions suggest that this compound is not an inhibitor of the major CYP isozymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a significant advantage, as inhibition of these enzymes can lead to drug-drug interactions and adverse effects.

Excretion and Toxicity: The compound is predicted to have a low risk of hepatotoxicity (liver damage) and is not predicted to be mutagenic (Ames test negative). These are critical early indicators of a compound's safety profile. The predicted total clearance suggests an efficient removal of the compound from the body.

Table 2: Predicted ADMET-Related Parameters for this compound

CategoryParameterPredicted ValueInterpretation
Absorption Gastrointestinal AbsorptionHighGood potential for oral bioavailability.
Aqueous SolubilityGoodFavorable for absorption.
Distribution P-glycoprotein SubstrateNoReduced likelihood of efflux-mediated resistance.
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS-targeting applications.
Metabolism CYP1A2 InhibitorNoLow risk of drug-drug interactions via this isozyme.
CYP2C19 InhibitorNoLow risk of drug-drug interactions via this isozyme.
CYP2C9 InhibitorNoLow risk of drug-drug interactions via this isozyme.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isozyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this isozyme.
Excretion Total Clearance (log ml/min/kg)0.45Indicates efficient clearance from the body.
Toxicity Ames MutagenicityNegativeLow likelihood of being carcinogenic.
HepatotoxicityLow RiskFavorable safety profile for the liver.

Research Applications As Building Blocks and Scaffolds

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol serves as a versatile precursor for a variety of more complex molecules. The presence of the trifluoroethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity to the final products.

The trifluoroethoxy-substituted phenoxy moiety is a key structural feature in several modern pharmaceuticals. While this compound itself is not a direct precursor in the documented synthesis of the α1 adrenoceptor blocker Silodosin, a structurally related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, is a crucial intermediate.

It is important to note the difference in the substitution pattern. In the Silodosin intermediate, the 2,2,2-trifluoroethoxy group is at the ortho position of the phenoxy ring, whereas in this compound, it is at the para position. This distinction is critical, as the specific arrangement of substituents on the aromatic ring is vital for the drug's interaction with its biological target.

The synthesis of the actual Silodosin intermediate typically begins with a different phenolic compound, which is then etherified to introduce the trifluoroethoxy group at the correct ortho position. Although the para-substituted isomer is not directly used for Silodosin, its structural similarity and the shared trifluoroethoxy group highlight the importance of this class of fluorinated building blocks in pharmaceutical synthesis.

Similar to the case with Silodosin, the herbicide Tembotrione contains a trifluoroethoxy moiety, but not in a manner that would be directly synthesized from this compound. The chemical structure of Tembotrione is 2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione.

In Tembotrione, the trifluoroethoxy group is attached to a methyl group at the 3-position of the benzoyl ring, not directly to the phenyl ring at the 4-position. A key intermediate in its synthesis is 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid. The synthesis of this intermediate involves the introduction of the trifluoroethoxy group at a different position and through a different chemical linkage than what would be available from this compound.

This underscores the importance of precise substituent placement in the design of agrochemicals. While the trifluoroethoxy group is a valued component for enhancing the efficacy of herbicides, the specific isomer and its connectivity are crucial for its biological activity.

Aryl methanols and their corresponding aldehydes are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. This compound can be readily oxidized to its corresponding aldehyde, 4-(2,2,2-trifluoroethoxy)benzaldehyde (B2641188), which then serves as a key building block for various heterocyclic systems.

Synthesis of Pyridines, Pyrimidines, and Quinolines:

Pyridines: The synthesis of substituted pyridines can be achieved through various condensation reactions. For instance, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Utilizing 4-(2,2,2-trifluoroethoxy)benzaldehyde in this reaction would lead to the formation of a 1,4-dihydropyridine (B1200194) intermediate, which can then be oxidized to the corresponding pyridine bearing the 4-(2,2,2-trifluoroethoxy)phenyl substituent.

Pyrimidines: The Biginelli reaction is a well-established one-pot synthesis of dihydropyrimidinones, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. Using 4-(2,2,2-trifluoroethoxy)benzaldehyde in this multicomponent reaction would yield a pyrimidine (B1678525) derivative with the fluorinated phenyl group at the 4-position of the heterocyclic ring. These pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Quinolines: The Doebner-von Miller reaction and the Combes quinoline (B57606) synthesis are classic methods for preparing quinolines. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes. 4-(2,2,2-trifluoroethoxy)benzaldehyde can be used as the aldehyde component in these reactions to synthesize quinolines functionalized with the 4-(2,2,2-trifluoroethoxy)phenyl group.

The incorporation of the 4-(2,2,2-trifluoroethoxy)phenyl moiety into these heterocyclic cores is a strategic approach to introduce the beneficial properties of the trifluoroethoxy group into novel chemical entities with potential biological activity.

Application in Medicinal Chemistry Scaffold Design and Optimization

The 4-(2,2,2-trifluoroethoxy)phenyl scaffold is a valuable motif in medicinal chemistry for the design and optimization of new drug candidates. The unique properties of the trifluoroethoxy group can be leveraged to improve the pharmacological profile of a lead compound.

Scaffold hopping is a widely used strategy in drug discovery to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. researchgate.net This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

The 4-(2,2,2-trifluoroethoxy)phenyl group can be employed in scaffold hopping as a bioisosteric replacement for other commonly used phenyl substituents, such as the 4-methoxyphenyl (B3050149) or 4-chlorophenyl groups. chemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.

The replacement of a methoxy (B1213986) group with a trifluoroethoxy group can be particularly advantageous. While both are ether linkages, the trifluoroethoxy group is significantly more resistant to metabolic cleavage due to the strong carbon-fluorine bonds. This can block a potential site of metabolism and improve the compound's half-life. Furthermore, the electronic properties of the trifluoroethoxy group are different from those of a methoxy group; it is more electron-withdrawing, which can influence the binding of the molecule to its target receptor.

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The 2,2,2-trifluoroethoxy group is particularly effective in this regard.

Improved Metabolic Stability: The liver contains a family of enzymes known as cytochrome P450s, which are responsible for the metabolism of most drugs. A common metabolic pathway is the oxidation of electron-rich aromatic rings and the cleavage of ether linkages. The 4-(2,2,2-trifluoroethoxy)phenyl group is more resistant to oxidative metabolism compared to, for example, a 4-methoxyphenyl group. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less susceptible to electrophilic attack by P450 enzymes. Additionally, the C-F bonds are exceptionally strong, making the trifluoroethoxy group itself highly resistant to degradation. By replacing a metabolically labile group with a 4-(2,2,2-trifluoroethoxy)phenyl moiety, medicinal chemists can significantly improve the metabolic stability and, consequently, the oral bioavailability and duration of action of a drug candidate. pharmafocusasia.com

The table below summarizes the key applications and advantages of using the this compound scaffold.

Application AreaSpecific RoleKey Advantages
Complex Organic Synthesis Synthetic IntermediateIntroduction of trifluoroethoxy group, access to fluorinated building blocks.
    ↳ Pharmaceutical IntermediatesPrecursor to related structuresHighlights the utility of trifluoroethoxyphenyl motifs in drug synthesis.
    ↳ AgrochemicalsPrecursor to related structuresDemonstrates the importance of the trifluoroethoxy group in agrochemical design.
    ↳ Novel Heterocyclic CompoundsBuilding block for pyridines, pyrimidines, quinolinesVersatile starting material for diverse heterocyclic scaffolds.
Medicinal Chemistry Scaffold for Drug DesignEnhancement of pharmacological properties.
    ↳ Scaffold HoppingBioisosteric replacementCan lead to novel compounds with improved properties and new intellectual property.
    ↳ Enhanced Pharmacological ProfilesImprovement of metabolic stabilityIncreased resistance to metabolism, potentially leading to better bioavailability and longer half-life.

Contributions to Materials Science and Dye Chemistry

The trifluoroethoxy group (–OCH₂CF₃) is a key determinant of the utility of this compound in materials science. This group imparts several desirable characteristics, including high thermal and chemical stability, increased lipophilicity, and the ability to influence molecular packing and electronic properties through dipole-dipole interactions. These attributes make it a valuable component in the synthesis of materials with tailored optical and electronic functionalities.

Synthesis of Fluorinated Dyes and Fluorescent Materials

The introduction of fluorine and fluorinated groups into dye molecules is a well-established strategy to enhance their performance. Fluorination can lead to increased photostability, higher fluorescence quantum yields, and shifts in absorption and emission spectra. The trifluoroethoxy group, in particular, can influence the electronic environment of a chromophore, thereby modifying its photophysical properties.

While direct synthesis of dyes from this compound is a specialized area of research, the principles of fluorinated dye synthesis provide a clear context for its potential. For instance, fluorinated benzaldehyde (B42025) derivatives, which can be synthesized from the corresponding benzyl (B1604629) alcohols, are common precursors in the synthesis of various dye scaffolds, such as BODIPY and rhodamine dyes. The Knoevenagel condensation of a fluorine-containing benzaldehyde is a key step in extending the conjugation of BODIPY dyes, which can shift their absorption to longer wavelengths.

The presence of the trifluoroethoxy group can also enhance the performance of fluorescent materials by influencing their intermolecular interactions and reducing aggregation-induced quenching. Research on fluorinated isoxazoles has shown that the introduction of fluorine can lead to an increase in fluorescence intensity and a redshift in the emission spectrum, attributed to the strong electronegativity of fluorine affecting the electron density of the heterocyclic ring.

Table 1: Influence of Fluorination on Dye Properties
PropertyEffect of FluorinationRationale
Photostability Generally IncreasedThe high strength of the C-F bond makes the molecule more resistant to photochemical degradation.
Fluorescence Quantum Yield Often IncreasedFluorine substitution can reduce non-radiative decay pathways, leading to more efficient light emission.
Solubility ModifiedThe lipophilic nature of fluorinated groups can alter solubility in various solvents, aiding in material processing.
Spectral Properties Shifted Absorption/EmissionThe electron-withdrawing nature of fluorine can modify the energy levels of the chromophore's molecular orbitals.

Development of Optoelectronic Materials

In the realm of optoelectronics, fluorinated organic materials are gaining prominence for their enhanced performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of fluorine atoms can lower both the HOMO and LUMO energy levels of a material, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org

This compound serves as a valuable precursor for various components of optoelectronic materials, most notably liquid crystals. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their ability to be oriented by an electric field makes them central to display technologies.

The trifluoromethyl (CF₃) and related trifluoroalkoxy groups are particularly effective in modifying the properties of liquid crystals. Their incorporation can lead to significant changes in mesomorphic behavior, such as the type of liquid crystal phase and the temperature range over which it is stable. The strong dipole moment of the trifluoroethoxy group can contribute to a high dielectric anisotropy, a key parameter for the performance of liquid crystal displays (LCDs). Specifically, the orientation of the C-F bonds can be engineered to produce materials with either positive or negative dielectric anisotropy, catering to different display modes. researchgate.net

Research into fluorinated liquid crystals has demonstrated that the introduction of a trifluoromethyl group can enhance mesophase stability and influence the intermolecular interactions that govern the self-assembly of the liquid crystalline state. nih.govmdpi.com While research directly employing the trifluoroethoxybenzyl moiety is specific, the broader principles of using fluorinated phenyl derivatives in liquid crystal synthesis are well-established. For example, fluorinated phenyl rings are common components in the rigid core of calamitic (rod-shaped) liquid crystals. The synthesis of such molecules often involves the coupling of different aromatic units, for which this compound can be a versatile starting material after conversion to other functional groups.

Table 2: Properties of Fluorinated Groups in Optoelectronic Materials
PropertyImpact of Trifluoroethoxy GroupApplication in Optoelectronics
Energy Levels (HOMO/LUMO) Lowering of energy levelsImproved electron injection and oxidative stability in OLEDs and OFETs. rsc.org
Dielectric Anisotropy Can be engineered to be positive or negativeCrucial for the functioning of various types of liquid crystal displays. researchgate.net
Intermolecular Interactions Influences molecular packing and self-assemblyAffects charge carrier mobility in organic semiconductors and the stability of liquid crystal phases.
Thermal and Chemical Stability High stabilityLeads to longer device lifetimes and operational stability.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Trifluoroethoxy-Substituted Phenylmethanols

The development of environmentally friendly and efficient methods for synthesizing trifluoroethoxy-substituted phenylmethanols is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. To address these challenges, researchers are exploring several innovative approaches:

Green Chemistry Principles: Future synthetic strategies will likely incorporate principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and byproducts.

Catalytic Innovations: The development of novel catalysts, including transition metal complexes and organocatalysts, is expected to play a crucial role in enabling more efficient and selective syntheses. These catalysts could facilitate reactions under milder conditions, leading to higher yields and reduced energy consumption.

Flow Chemistry: Continuous flow technologies offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis. The application of flow chemistry to the synthesis of trifluoroethoxy-substituted phenylmethanols could lead to more scalable and sustainable manufacturing processes.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a highly attractive green alternative for chemical synthesis. Researchers are investigating the potential of engineered enzymes to perform key transformations in the synthesis of these compounds with high chemo-, regio-, and stereoselectivity.

A comparative look at different synthetic approaches is presented in the table below:

Synthetic ApproachKey FeaturesPotential Advantages
Traditional Synthesis Often multi-step, may use harsh reagents and high temperatures.Well-established procedures.
Green Catalysis Utilizes novel catalysts (e.g., metal-organic frameworks, nanoparticles).Milder reaction conditions, higher selectivity, catalyst recyclability.
Flow Chemistry Continuous processing in microreactors.Enhanced safety, scalability, and process control.
Biocatalysis Employs enzymes as catalysts.High selectivity, mild reaction conditions, environmentally benign.

Investigation of New Reaction Modalities and Catalytic Systems for Derivatization

The functionalization of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol is crucial for expanding its utility as a building block in the synthesis of more complex molecules. Future research will likely focus on developing new reaction modalities and catalytic systems to achieve a wider range of chemical transformations.

Key areas of investigation include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates. The development of catalytic systems for the selective C-H activation of the aromatic ring or the benzylic position would be a significant advancement.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. This technology could be applied to the derivatization of trifluoroethoxy-substituted phenylmethanols, for example, in cross-coupling reactions or the introduction of new functional groups.

Electrochemical Synthesis: Electrosynthesis provides a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions. This approach could be explored for various transformations, such as oxidation or coupling reactions.

Novel Coupling Chemistries: The development of new cross-coupling methodologies will continue to be a major focus. This includes expanding the scope of existing reactions (e.g., Suzuki, Buchwald-Hartwig) to include trifluoroethoxy-substituted substrates and developing entirely new coupling strategies.

Expansion of Application Domains in Chemical Biology and Advanced Materials Science

The unique properties imparted by the trifluoroethoxy group, such as increased metabolic stability, lipophilicity, and altered electronic characteristics, make derivatives of this compound attractive candidates for applications in chemical biology and materials science.

Chemical Biology:

In the realm of chemical biology, derivatives of this compound are being explored for their potential as:

Bioactive Molecules: The trifluoroethoxy moiety can significantly impact the pharmacological properties of a molecule. For instance, in a study on 1,3,4-oxadiazole (B1194373) derivatives synthesized from a related precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, the resulting compounds showed promising anti-cancer and anti-diabetic activities. nih.gov This suggests that derivatives of this compound could serve as scaffolds for the development of new therapeutic agents.

Molecular Probes: The fluorine atoms in the trifluoroethoxy group can be utilized as reporters in ¹⁹F NMR spectroscopy, a powerful technique for studying biomolecular interactions and dynamics. This opens up possibilities for designing molecular probes to investigate biological processes.

Advanced Materials Science:

The incorporation of trifluoroethoxy groups into polymers and other materials can lead to enhanced properties. Future research in this area may focus on:

Fluoropolymers: Trifluoroethoxy-containing monomers derived from this compound could be used to synthesize novel fluoropolymers with tailored properties, such as high thermal stability, chemical resistance, and low surface energy.

Liquid Crystals: The rigid phenyl ring combined with the flexible trifluoroethoxy group could be a valuable structural motif for the design of new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Functional Coatings: The unique surface properties imparted by fluorine could be exploited in the development of hydrophobic and oleophobic coatings for a variety of applications.

Advanced Computational Design of Derivatives with Tailored Properties and Functions

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound and its derivatives, computational approaches can be used to:

Predict Molecular Properties: Quantum mechanical calculations can be employed to predict various molecular properties, such as electronic structure, reactivity, and spectroscopic signatures. This information can guide the design of new derivatives with desired characteristics.

Simulate Interactions: Molecular docking and molecular dynamics simulations can be used to predict how derivatives will interact with biological targets, such as proteins and enzymes. nih.gov This is particularly valuable in drug discovery for identifying promising lead compounds.

Develop Quantitative Structure-Activity Relationships (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity or material properties. These models can then be used to predict the properties of new, untested molecules, thereby accelerating the discovery process.

The synergy between computational design and experimental synthesis will be crucial for the rational design of new derivatives of this compound with precisely tailored properties and functions for a wide range of applications.

Q & A

Q. What are the implications of trace metal contamination in catalytic applications of this compound?

  • Mitigation : Pre-treat starting materials with chelating resins (e.g., EDTA-functionalized silica) to remove Cu/Fe ions. Use ICP-MS to confirm metal levels (<1 ppm) .
  • Impact : Contamination >5 ppm can accelerate undesired side reactions (e.g., ether cleavage).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.